molecular formula C21H23N5O2 B5667422 2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine

2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B5667422
M. Wt: 377.4 g/mol
InChI Key: NUOXNRQPCCJGPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the target compound often involves multi-component reactions that can efficiently combine several reactants into a desired structure. An example of a related synthesis approach is the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which demonstrates the feasibility of constructing complex molecules through one-pot reactions at room temperature (Wu Feng, 2011).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the spatial arrangement of atoms within a molecule. For molecules within the same class, structural determinations have been achieved, showcasing the ability to understand the molecular geometry, bond lengths, and angles in detail, as demonstrated by the analysis of similar pyridine derivatives through single crystal X-ray diffraction data (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of such molecules can be explored through various synthetic and analytical techniques. For example, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines showcases the type of chemical reactions that can be utilized to modify or extend the structure of similar compounds, highlighting the versatility and reactivity of the pyridine and imidazole frameworks (C. Rao et al., 2017).

Physical Properties Analysis

The physical properties of molecules like "2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine" can be inferred from related compounds. Techniques such as spectroscopy (FT-IR, NMR) and crystallography contribute to understanding these properties, including solubility, melting points, and stability. For instance, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that influence the physical properties of these compounds (G. Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be understood through synthetic routes and reaction mechanisms. The synthesis and characterization of novel pyridine derivatives, as well as their analysis through techniques like density functional theory (DFT), offer valuable insights into the electronic structure, which directly influences chemical behavior (S. A. Halim et al., 2021).

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-20-18(7-3-9-24-20)21(27)26-11-4-6-17(15-26)19-23-10-12-25(19)14-16-5-2-8-22-13-16/h2-3,5,7-10,12-13,17H,4,6,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOXNRQPCCJGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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